Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester is a complex organic compound with a unique structure that combines cyclopropyl, cyclohexyl, and carbamic acid ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with the cyclohexylamine derivative, which undergoes a series of reactions including cyclopropanation, hydroxyethylation, and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, as well as continuous flow reactors, can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid methyl ester
- Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid ethyl ester
- Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid propyl ester
Uniqueness
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity, solubility, and interaction with biological targets. The benzyl ester group can provide additional stability and may enhance the compound’s ability to penetrate biological membranes.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-13-12-20-16-6-8-17(9-7-16)21(18-10-11-18)19(23)24-14-15-4-2-1-3-5-15/h1-5,16-18,20,22H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMSBCMFQFZVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.